molecular formula C7H10F3NO B6187931 5-methyl-3-(trifluoromethyl)piperidin-2-one, Mixture of diastereomers CAS No. 2639418-94-1

5-methyl-3-(trifluoromethyl)piperidin-2-one, Mixture of diastereomers

Cat. No.: B6187931
CAS No.: 2639418-94-1
M. Wt: 181.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-3-(trifluoromethyl)piperidin-2-one, Mixture of diastereomers, is a compound of interest in various fields of chemistry and industry. This compound features a piperidinone ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 3-position. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(trifluoromethyl)piperidin-2-one typically involves the introduction of the trifluoromethyl group and the methyl group onto a piperidinone scaffold. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The methyl group can be introduced via alkylation reactions using methyl halides or methyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(trifluoromethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-methyl-3-(trifluoromethyl)piperidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-methyl-3-(trifluoromethyl)piperidin-2-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)piperidin-2-one: Lacks the methyl group at the 5-position.

    5-methylpiperidin-2-one: Lacks the trifluoromethyl group at the 3-position.

    3-methyl-5-(trifluoromethyl)piperidin-2-one: Similar structure but different substitution pattern.

Uniqueness

5-methyl-3-(trifluoromethyl)piperidin-2-one is unique due to the presence of both the trifluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. The mixture of diastereomers adds another layer of complexity, potentially leading to different stereochemical interactions and properties.

Properties

CAS No.

2639418-94-1

Molecular Formula

C7H10F3NO

Molecular Weight

181.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.